2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile
Description
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile is a pyridine-carbonitrile derivative featuring a methylamino group substituted at the 2-position of the pyridine ring and a 2,4-difluorophenyl moiety. This compound’s structure combines electron-withdrawing fluorine atoms on the phenyl ring with the nitrile group’s polarizability, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-11-2-1-10(12(15)6-11)8-18-13-5-9(7-16)3-4-17-13/h1-6H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNZWQUQIXCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile typically involves the reaction of 2,4-difluorobenzylamine with pyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 2-position substituent (methylamino vs. phenoxy) significantly impacts electronic properties.
- Halogen Effects : Fluorine atoms (electron-withdrawing) improve metabolic stability and binding affinity compared to chlorine or methyl groups .
- Nitrile Position : Carbonitrile at position 4 (vs. 3 or 5) may influence molecular planarity and π-π stacking interactions .
Computational and Experimental Data
- DFT Studies : and highlight the role of exact exchange and correlation-energy functionals in predicting electronic properties. For example, fluorine’s electronegativity can be modeled accurately using these methods .
- Crystallographic Data: reports single-crystal structures of 2-amino-3-cyanopyridine derivatives, emphasizing planar geometries critical for intermolecular interactions .
Biological Activity
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, with the molecular formula C13H9F2N3, is an organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
The synthesis of 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile typically involves the reaction of 2,4-difluorobenzylamine with pyridine-4-carbonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method has been optimized for yield and purity in industrial settings through advanced purification techniques like recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or alter signal transduction pathways by binding to receptors or enzymes involved in various biological processes. For example, it has been shown to inhibit certain proteases that play critical roles in immune response and cellular signaling .
Antiviral and Anticancer Properties
Research indicates that 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile exhibits significant antiviral and anticancer activities. In vitro studies have demonstrated its ability to inhibit viral replication and induce apoptosis in cancer cell lines. The compound's efficacy was evaluated against various cancer types, showing promising results in reducing cell viability at low micromolar concentrations.
Interaction with Receptors
The compound has been investigated for its role as a ligand in biochemical assays, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). It has been identified as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive function and neuroprotection. This modulation could provide therapeutic avenues for neurodegenerative diseases .
Table 1: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 3.5 | Cell cycle arrest |
| HCT116 (Colon) | 4.0 | Inhibition of proliferation |
Table 2: Interaction with nAChRs
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile | 0.37 | 1200 |
| Control Compound | 0.55 | 900 |
Case Studies
- Antiviral Efficacy : A study evaluated the compound's effectiveness against influenza virus strains, demonstrating an IC50 value of 1.5 µM, indicating strong antiviral properties that warrant further investigation for therapeutic applications .
- Cancer Treatment : In preclinical trials involving mouse models of breast cancer, treatment with the compound led to a significant reduction in tumor size compared to controls, suggesting potential as a novel anticancer agent .
- Neuroprotective Effects : Research on neurodegenerative models indicated that the compound enhanced cognitive function in mice by modulating α7 nAChR activity, highlighting its potential role in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and cyclocondensation. For example, a pyridine core is functionalized through reactions with 2,4-difluorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yield optimization hinges on stoichiometric ratios (1:1.2 for amine:pyridine precursor) and solvent polarity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and amine linkage (e.g., methylamino proton at δ 3.2–3.5 ppm) .
- LCMS/HPLC : For purity assessment (e.g., retention time ~0.99 minutes under TFA-modified conditions) and molecular ion verification (e.g., [M+H]+ observed) .
- X-ray crystallography : Resolves crystal packing and bond angles (monoclinic P21/n space group, β ≈ 97.8°) .
Q. How can computational chemistry methods like DFT aid in understanding the compound's electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These calculations predict reactivity sites, such as the carbonitrile group’s electrophilicity, and guide synthetic modifications .
Advanced Research Questions
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strains, assay media, or substituent effects. To resolve contradictions:
- Use orthogonal assays (e.g., time-kill kinetics vs. broth microdilution).
- Perform molecular docking to correlate substituent electronic profiles (e.g., Cl vs. OCH₃) with target binding (e.g., bacterial topoisomerase IV) .
Q. What strategies optimize the synthesis to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst addition : Pd(OAc)₂ (2 mol%) accelerates coupling steps.
- Temperature control : Maintaining 90°C minimizes side-product formation during cyclization. Post-synthetic purification via recrystallization (ethanol/water) improves purity to >95% .
Q. How does substituent variation on the pyridine ring affect the compound’s physicochemical properties?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF₃) : Increase log P (lipophilicity) and reduce aqueous solubility.
- Steric effects : Bulky substituents (e.g., 2,4-dichlorophenyl) hinder π-π stacking, altering crystallization behavior.
- Hammett analysis : Quantifies electronic effects on reaction rates (σ⁺ values correlate with cyclocondensation efficiency) .
Q. What are the challenges in crystallizing this compound, and how to overcome them?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
